molecular formula C19H24N2O4S B3435050 N~1~-benzyl-N~2~-(2-methoxy-5-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide

N~1~-benzyl-N~2~-(2-methoxy-5-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3435050
M. Wt: 376.5 g/mol
InChI Key: GOWWETLACYROMV-UHFFFAOYSA-N
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Description

N~1~-benzyl-N~2~-(2-methoxy-5-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound with a complex structure. It belongs to the class of glycinamide derivatives and exhibits potential biological activity. Researchers have explored its properties and applications extensively.



Synthesis Analysis

The synthesis of this compound involves several steps, including functional group transformations , condensation reactions , and protecting group manipulations . While I don’t have specific synthetic pathways for this compound, it’s crucial to consult relevant literature for detailed procedures.



Molecular Structure Analysis

The molecular structure of N~1~-benzyl-N~2~-(2-methoxy-5-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide comprises the following components:



  • Benzyl group (N~1~) : Provides stability and influences the compound’s reactivity.

  • 2-methoxy-5-methylphenyl group (N~2~) : Imparts specific electronic properties.

  • Methylsulfonyl group : Enhances solubility and may contribute to bioactivity.

  • Glycinamide backbone : Central to the compound’s structure.



Chemical Reactions Analysis

Researchers have investigated the reactivity of this compound with various reagents. It may undergo hydrolysis , oxidation , or substitution reactions . Understanding its chemical behavior is essential for designing synthetic routes and exploring potential applications.



Physical And Chemical Properties Analysis


  • Physical State : N~1~-benzyl-N~2~-(2-methoxy-5-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide likely exists as a white crystalline solid .

  • Melting Point : Experimental data is required to determine its melting point.

  • Solubility : It may exhibit solubility in organic solvents due to its lipophilic nature.


Safety And Hazards


  • Toxicity : Assessments of acute and chronic toxicity are necessary.

  • Handling Precautions : Researchers should handle this compound with appropriate protective measures.

  • Environmental Impact : Consider its potential impact on the environment during disposal.


Future Directions


  • Biological Activity : Investigate its potential as a drug candidate , especially in areas like anticancer , antibacterial , or anti-inflammatory therapies.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy and reduce toxicity.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.

  • Formulation : Develop suitable dosage forms (tablets, injections, etc.).


Remember that this analysis is based on existing knowledge, and further research is essential to uncover additional insights. For a more detailed understanding, consult relevant scientific literature and explore experimental data12.


properties

IUPAC Name

N-benzyl-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-15-10-11-18(25-3)17(12-15)21(26(4,23)24)14-19(22)20(2)13-16-8-6-5-7-9-16/h5-12H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWWETLACYROMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)N(C)CC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-benzyl-N~2~-(2-methoxy-5-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide

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